Creatinolfosfate

Übersicht

Beschreibung

Es ist vor allem für seine kardioprotektiven Eigenschaften bekannt, insbesondere für seine antiischämischen und antiarrhythmischen Wirkungen . Diese Verbindung wird häufig in Herzpräparaten verwendet und sollte nicht mit Phosphokreatin verwechselt werden .

Herstellungsmethoden

Kreatinphosphat kann durch eine Reaktion synthetisiert werden, die N-Methylaminoethanol (N-Methylethanolamin) und Monocyanamid in einem Methanol-Lösungsmittel mit Eisessig umfasst. Diese Reaktion ergibt Muskelalkohol-Acetat, das dann mit Phosphorsäure umgesetzt wird, um Kreatinphosphat mit einer Ausbeute von 71% zu erhalten .

Chemische Reaktionsanalyse

Kreatinphosphat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation und Reduktion: Diese Reaktionen sind für seine kardioprotektiven Wirkungen unerlässlich, insbesondere für die Aufrechterhaltung des Ionenhaushalts und der Herzleistung.

Substitutionsreaktionen: Häufige Reagenzien und Bedingungen für diese Reaktionen sind die Verwendung von Methanol und Eisessig.

Hauptprodukte: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist Kreatinphosphat selbst, das in verschiedenen Herzpräparaten verwendet wird.

Wissenschaftliche Forschungsanwendungen

Kreatinphosphat hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Es wird für seine einzigartigen chemischen Eigenschaften und Reaktionen untersucht.

Biologie: Die Forschung konzentriert sich auf seine Rolle in zellulären Prozessen und seine Auswirkungen auf den Ionenhaushalt.

Vorbereitungsmethoden

Creatinolfosfate can be synthesized through a reaction involving N-methyl aminoethanol (N-methyl ethanolamine) and monocyanamide in a methanol solvent with glacial acetic acid. This reaction yields muscle alcohol acetate, which is then reacted with phosphoric acid to produce this compound with a yield of 71% .

Analyse Chemischer Reaktionen

Creatinolfosfate undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are essential for its cardioprotective effects, particularly in maintaining ionic balance and heart performance.

Substitution Reactions: Common reagents and conditions for these reactions include the use of methanol and glacial acetic acid.

Major Products: The primary product formed from these reactions is this compound itself, which is used in various cardiac preparations.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Applications

Creatinolfosfate has been extensively studied for its effects on cardiovascular health, particularly in the treatment and prevention of myocardial infarction and other ischemic heart diseases.

Myocardial Infarction Treatment

Research indicates that this compound can reduce the size of ischemic lesions in the heart and improve outcomes in patients suffering from myocardial infarction. A study demonstrated that pretreatment with this compound significantly reduced both the number and size of reactive areas in rat hearts subjected to isoprenaline-induced injury, suggesting a protective effect against cardionecrosis .

Additionally, a derivative of this compound, specifically its magnesium salt, has shown promise in preventing myocardial infarctions by enhancing cardiac function during ischemic episodes. It has been suggested for use in intensive care settings and as an emergency treatment upon diagnosis of cardiac events .

Heart Failure and Ischemic Heart Disease

This compound supplementation has been linked to improved cardiac performance in patients with congestive heart failure. A double-blind trial indicated that patients receiving this compound exhibited better hemodynamic profiles compared to those on placebo treatments . Furthermore, its role in enhancing energy metabolism during acute myocardial ischemia has been documented, highlighting its potential as an adjunct therapy in chronic ischemic heart disease .

Muscle Performance Enhancement

This compound is also utilized for its ergogenic effects, particularly in sports medicine and exercise physiology.

Anaerobic Working Capacity

Studies have shown that this compound supplementation can enhance anaerobic working capacity (AWC). In a controlled trial involving both men and women, participants who received this compound demonstrated significant increases in AWC after just two days of supplementation, with improvements continuing over six days . This suggests that this compound may be beneficial for athletes looking to improve performance during high-intensity activities.

Muscle Recovery and Energy Metabolism

The compound plays a critical role in maintaining adenosine triphosphate (ATP) levels during periods of high energy demand. By stabilizing cellular membranes and facilitating energy transfer within muscle cells, this compound helps mitigate fatigue and enhances recovery post-exercise .

Neurological Applications

Emerging research indicates potential benefits of this compound in neurological contexts.

Cognitive Function

Recent studies suggest that this compound may support cognitive function by enhancing energy metabolism in the brain. Preliminary findings indicate that supplementation can reduce mental fatigue and improve cognitive performance through increased ATP availability . However, further research is needed to fully understand its implications for brain health.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Wirkmechanismus

Kreatinphosphat übt seine Wirkung aus, indem es auf die anaerobe Glykolyse einwirkt, was zur Verbesserung des Ionenhaushalts und der Herzleistung beiträgt . Dieser Mechanismus ist entscheidend für seine kardioprotektiven Wirkungen, insbesondere bei der Vorbeugung von ischämischen und arrhythmischen Zuständen .

Vergleich Mit ähnlichen Verbindungen

. Ähnliche Verbindungen umfassen:

Phosphokreatin: Im Gegensatz zu Kreatinphosphat ist Phosphokreatin hauptsächlich an der Energiespeicherung und -übertragung in Zellen beteiligt.

Monoalkylphosphate: Diese Verbindungen haben eine ähnliche Phosphatgruppe, unterscheiden sich aber in ihren spezifischen chemischen Strukturen und Funktionen.

Kreatinphosphat zeichnet sich durch seine spezifischen kardioprotektiven Eigenschaften und seinen einzigartigen Wirkungsmechanismus aus, der die anaerobe Glykolyse beinhaltet .

Biologische Aktivität

Creatinolfosfate, also known as creatinol-O-phosphate (COP), is a small molecule that has garnered attention for its potential therapeutic applications, particularly in the treatment of various diseases such as rheumatoid arthritis, mature B-cell lymphoma, and non-inflammatory degenerative joint disease. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic uses, and research findings.

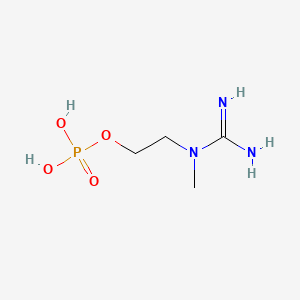

- Chemical Formula : C₄H₁₂N₃O₄P

- Molecular Weight : 197.131 g/mol

- Classification : Organic phosphoric acids and derivatives, specifically phosphoethanolamines .

This compound functions primarily as a metabolic agent that influences energy metabolism within cells. It plays a role in the synthesis of phosphocreatine, which is crucial for ATP regeneration during high-energy demands. The enzyme creatine kinase facilitates this process by transferring phosphate groups from phosphocreatine to adenosine diphosphate (ADP) to regenerate ATP .

Key Mechanisms:

- Positive Inotropic Effect : this compound has been shown to enhance cardiac contractility in ischemic conditions, potentially reducing myocardial damage during infarction .

- Anti-Ischemic Properties : It reduces the number and extent of ischemic lesions in animal models, indicating its protective effects on cardiac tissue .

- Regulation of Anaerobic Glycolysis : The compound may influence anaerobic pathways, enhancing cellular energy production under low-oxygen conditions .

Therapeutic Applications

This compound is currently under investigation for several medical conditions:

- Cardiovascular Diseases : Its ability to improve cardiac function and reduce ischemic damage positions it as a candidate for treating conditions like myocardial infarction and coronary insufficiency .

- Rheumatoid Arthritis : Research suggests potential benefits in managing inflammatory responses associated with this autoimmune disease .

- Cancer Treatment : Studies are exploring its efficacy against mature B-cell lymphoma, leveraging its metabolic effects to enhance therapeutic outcomes .

Case Studies and Clinical Trials

- Cardiac Protection :

- Metabolic Enhancements :

- Inflammatory Response Modulation :

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-[carbamimidoyl(methyl)amino]ethyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N3O4P/c1-7(4(5)6)2-3-11-12(8,9)10/h2-3H2,1H3,(H3,5,6)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIPWTMKYXWFGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOP(=O)(O)O)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50219100 | |

| Record name | Creatinolfosfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6903-79-3 | |

| Record name | Creatinol O-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6903-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Creatinolfosfate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006903793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Creatinolfosfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13071 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Creatinolfosfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Creatinolfosfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CREATINOLFOSFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O564RN1QD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.